![molecular formula C16H12Cl3F3N4O3 B2608664 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-1-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]urea CAS No. 338396-80-8](/img/structure/B2608664.png)
3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-1-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]urea
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Overview
Description
This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . This structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives include the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Agrochemicals: Crop Protection
The trifluoromethylpyridine (TFMP) derivatives, to which the compound belongs, are extensively used in the protection of crops from pests . The unique combination of the physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these derivatives. They are crucial in the synthesis of several crop-protection products, with high demand for intermediates like 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used in the synthesis of various agrochemicals .
Pharmaceutical Industry: Drug Development
Several TFMP derivatives are utilized in the pharmaceutical industry. The compound’s structural motif is found in active pharmaceutical ingredients, with five pharmaceutical products containing the TFMP moiety having been granted market approval. Moreover, many candidates are currently undergoing clinical trials, indicating the potential for future medicinal applications .
Veterinary Medicine
In addition to human pharmaceuticals, TFMP derivatives are also applied in veterinary medicine. Two veterinary products containing the TFMP structure have been approved for market, showcasing the compound’s versatility and importance in animal health care .
Organic Synthesis: Chemical Intermediate
The compound serves as a chemical intermediate in the synthesis of various organic molecules. Its derivatives are in high demand for the production of other complex compounds, especially in the synthesis of crop protection products and pharmaceuticals .
Fungicide Metabolism: Study of Effects on Plants
A metabolite of the fungicide fluopyram, which shares a similar structural motif with the compound , has been studied for its effects on grapevine growth. This indicates the compound’s potential role in understanding the impact of fungicides on plant physiology .
Material Science: Functional Materials Development
The development of functional materials often involves the use of fluorinated organic compounds. The compound’s derivatives could play a role in advancing material sciences by contributing to the creation of new materials with unique properties .
Photoredox Catalysis: S-trifluoromethylation
In a recent study, a related compound was used as a trifluoromethyl radical precursor in the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions. This showcases the compound’s potential application in photoredox catalysis, a field that is gaining interest for its environmental benefits and efficiency .
Medicinal Chemistry: Lipophilicity Enhancement
Compounds with the CF3S group, similar to the one , have been incorporated into organic molecules to enhance their lipophilicity, which improves their ability to cross lipid membranes and their absorption rate in vivo. This application is particularly relevant in the design of pharmaceuticals .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]-3-[(Z)-(2,4-dichlorophenyl)methoxyiminomethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3F3N4O3/c17-11-2-1-9(12(18)4-11)6-28-25-8-24-15(27)26-29-7-14-13(19)3-10(5-23-14)16(20,21)22/h1-5,8H,6-7H2,(H2,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJGQGAPJVFAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=CNC(=O)NOCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C\NC(=O)NOCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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